Nicardipine pyridine metabolite II, chemically known as methyl 3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate, is a major metabolite of the dihydropyridine calcium channel blocker nicardipine. [, , ] It is formed through the oxidation of the dihydropyridine ring in nicardipine. [, ] This metabolite is of interest in scientific research, particularly in the fields of pharmacology, drug metabolism, and analytical chemistry.
Molecular Structure Analysis
Nicardipine pyridine metabolite II shares a structural similarity with nicardipine, with the key difference being the aromatization of the dihydropyridine ring to a pyridine ring. [, ] This structural change impacts its pharmacological activity and metabolic fate compared to the parent drug.
Applications
The primary application of nicardipine pyridine metabolite II in scientific research is as a marker for nicardipine metabolism. [, , ]
Pharmacokinetic Studies: Nicardipine pyridine metabolite II is quantitively analyzed in plasma samples to understand the absorption, distribution, metabolism, and excretion (ADME) profile of nicardipine. [, , ] This information is crucial in drug development to optimize dosing regimens and assess potential drug-drug interactions.
Drug Metabolism Research: Studying the formation and elimination kinetics of nicardipine pyridine metabolite II provides insights into the metabolic pathways of nicardipine. [, , ] This knowledge can contribute to a better understanding of drug metabolism in general and potentially aid in the design of new drugs with improved metabolic profiles.
Analytical Method Development: The need to accurately and sensitively measure nicardipine pyridine metabolite II in biological samples has led to the development of specific analytical techniques, particularly using high-performance liquid chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) or electrochemical detection. [, ] These methods are essential for both research and clinical monitoring of nicardipine therapy.
Related Compounds
Nicardipine
Compound Description: Nicardipine, a dihydropyridine calcium channel blocker, is metabolized in the body to various compounds, one of which is Nicardipine Pyridine Metabolite II. [, ] Nicardipine is known for its therapeutic use in treating hypertension. [, ]
Relevance: Nicardipine is the parent compound of Nicardipine Pyridine Metabolite II. The key structural difference is the presence of a dihydropyridine ring in Nicardipine, which is oxidized to a pyridine ring in Nicardipine Pyridine Metabolite II. [] This metabolic conversion is often observed in the context of cytochrome P450 activity. []
Compound Description: This compound, a novel dihydropyridine calcium channel blocker, is structurally similar to Nicardipine. [] Upon metabolism, it forms a pyridine metabolite analogous to Nicardipine Pyridine Metabolite II: Methyl 3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate. []
Relevance: The structural similarity to Nicardipine and the formation of an analogous pyridine metabolite through similar metabolic pathways make this compound relevant to Nicardipine Pyridine Metabolite II. [] Both parent compounds are dihydropyridines that undergo oxidation to their respective pyridine metabolites. []
Compound Description: This compound is the pyridine metabolite of Methyl (±)-4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate. []
Relevance: This metabolite shares a direct structural analogy with Nicardipine Pyridine Metabolite II. [] Both are formed through the oxidation of their respective dihydropyridine parent compounds, highlighting a common metabolic transformation within this class of molecules. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NDT 9513727 is a competitive antagonist of the C5a receptor (C5aR; IC50 = 11.6 nM for human recombinant receptors) that has inverse agonist activity in a GTPγ[35S] assay. It is selective for human recombinant over rat and mouse recombinant C5aRs (IC50 = >10 µM for both) but does have activity at macaque and gerbil receptors (IC50s = 7.3 and 6.4 nM, respectively). NDT 9513727 inhibits degranulation in U937 cells stimulated with C5a (IC50 = 7.1 nM). It also prevents neutropenia induced by human recombinant C5a in gerbils (ED50 = 2.2 mg/kg) and in cynomolgus macaques when administered at doses of 5 and 25 mg/kg. NDT9513727 potent, selective, and competitive antagonist for C5aR1.
NE 100 is a potent antagonist of sigma-1 (σ1) receptors (IC50 = 4.16 nM). It only weakly antagonizes dopamine, serotonin, and PCP receptors, but may indirectly alter receptor activity through its effects on σ1.1,2,3 NE 100 is commonly used to study the role of σ1 receptor signaling in cells or animals. NE100 HCl is a potent and selective sigma-1 receptor antagonist.
NDMC101 is a derivative of salicylanilide with anti-inflammatory activities. It inhibits RANKL-induced osteoclast differentiation of bone marrow-derived macrophages (BMDMs) and RAW 264.7 cells when used at concentrations of 10 and 15 µM. NDMC101 (15 µM) decreases RANKL-induced expression of the osteoclastogenic genes Nfatc1, Acp5, Ctsk, Oscar, Itgb3, and Dcstamp in BMDMs and inhibits phosphorylation of IĸB and nuclear translocation of NF-ĸB in RANKL-stimulated RAW 264.7 cells. It reduces collagen-induced increases in the serum levels of TNF-α and IL-1β, as well as the numbers of osteoclasts and histological severity of bone erosion, cartilage damage, and synovial inflammation in joints in a mouse model of arthritis when used at a concentration of 62.5 mg/kg. NDMC101 is an inhibitor of dipeptidyl peptidase-IV activity in human T cells and exhibits immunomodulatory effects. It also acts as a novel inhibitor of NFATc1 and NF-κB activity.
NE10790 is a risedronate analog, which belongs to the group of phosphonocarboxylates in which one of the phosphonate groups is substituted by a carboxyl group. NE-10790 had strongly reduced binding affinity, but still retained some antiresorptive activity. The group of phosphonocarboxylates, with strongly reduced bone affinity, provides an interesting therapeutic option.